molecular formula C11H6Br2O3 B1442282 5-(3,5-Dibromophenyl)furan-2-carboxylic acid CAS No. 54023-00-6

5-(3,5-Dibromophenyl)furan-2-carboxylic acid

Cat. No. B1442282
CAS RN: 54023-00-6
M. Wt: 345.97 g/mol
InChI Key: ABJLGOHSGCWMAB-UHFFFAOYSA-N
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Description

5-(3,5-Dibromophenyl)furan-2-carboxylic acid is a compound that belongs to the class of furans . It has a molecular formula of C11H6Br2O3 and a molecular weight of 345.97 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-but-2-ene in water and tert-butyl alcohol at 20℃ for 11 hours . Another method involves the use of 4-methyl-morpholine and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in methanol and water at 20℃ for 19 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 3,5-dibromophenyl group .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of bio-based polyesters and various other polymers . It can also be converted into acid chloride derivatives, which are useful intermediates for the production of furoate ester biofuels and polymers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.97 . Other physical and chemical properties such as boiling point and linear structure formula are not specified in the retrieved papers .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-(3,5-Dibromophenyl)furan-2-carboxylic acid can be utilized as a building block for the synthesis of potential pharmacologically active molecules. Its structure, featuring a furan ring and bromine substituents, makes it a candidate for creating compounds with antibacterial properties . Additionally, derivatives of this compound could be explored for their anesthetic properties, similar to how related furan carboxylic acids have been studied .

Materials Science

The dibromophenyl group in 5-(3,5-Dibromophenyl)furan-2-carboxylic acid offers potential applications in materials science, particularly in the development of new polymers. The bromine atoms could facilitate the introduction of cross-linking within polymer chains, potentially leading to materials with enhanced thermal stability and flame retardancy . This could be particularly useful in creating safer, more durable materials for various industrial applications.

Organic Synthesis

As an intermediate in organic synthesis, 5-(3,5-Dibromophenyl)furan-2-carboxylic acid can be employed in the preparation of various furan derivatives. These derivatives are valuable for their diverse reactivity and potential use in synthesizing complex organic molecules, including natural products and pharmaceuticals . The presence of the furan ring and bromine atoms allows for selective functionalization through various organic reactions.

Analytical Chemistry

In analytical chemistry, 5-(3,5-Dibromophenyl)furan-2-carboxylic acid could be used as a standard or reagent in chromatographic methods such as HPLC or LC-MS to identify or quantify similar compounds in complex mixtures . Its unique structure could help in the development of analytical methods for brominated organic compounds, which are of interest due to their potential environmental impact.

Environmental Science

The brominated structure of 5-(3,5-Dibromophenyl)furan-2-carboxylic acid makes it a compound of interest in environmental science. It could serve as a model compound for studying the behavior of brominated flame retardants in the environment. Research could focus on its biodegradation, bioaccumulation, and potential to form more toxic byproducts through environmental processes .

Biochemistry

In biochemistry, the reactivity of the furan ring in 5-(3,5-Dibromophenyl)furan-2-carboxylic acid could be harnessed to study protein-ligand interactions. The compound could be used to modify proteins or peptides, providing insights into the structure-function relationships of biomolecules . Additionally, its potential to form bioconjugates could be explored for targeted drug delivery systems.

Polymer Chemistry

5-(3,5-Dibromophenyl)furan-2-carboxylic acid: can be a precursor for the synthesis of furan-based polymers. These polymers are gaining attention as sustainable alternatives to petroleum-based plastics. The dibromophenyl group could introduce points of rigidity in the polymer chain, affecting the material’s properties such as glass transition temperature and mechanical strength .

Catalysis

The compound’s structure could be utilized in the design of catalysts for organic transformations. The bromine atoms might anchor catalytic metals, while the furan ring could participate in coordination chemistry. This could lead to the development of novel catalysts for important chemical reactions such as oxidation, reduction, and cross-coupling .

Safety and Hazards

The safety data sheet for this compound suggests several precautionary measures. These include keeping the compound out of reach of children, avoiding contact with skin and eyes, and not spraying on an open flame or other ignition source .

properties

IUPAC Name

5-(3,5-dibromophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O3/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJLGOHSGCWMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699442
Record name 5-(3,5-Dibromophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dibromophenyl)furan-2-carboxylic acid

CAS RN

54023-00-6
Record name 5-(3,5-Dibromophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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